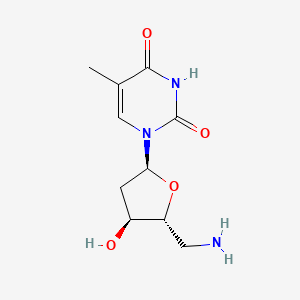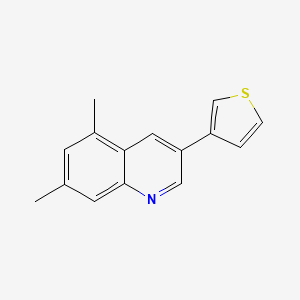
5,7-Dimethyl-3-thiophen-3-yl-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-3-thiophen-3-yl-quinoline is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and two methyl groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene moieties in its structure suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-thiophen-3-yl-quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
化学反応の分析
反応の種類
5,7-ジメチル-3-チオフェン-3-イル-キノリンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: 求電子置換反応と求核置換反応は、キノリン環またはチオフェン環で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 臭素または塩素ガスを使用したハロゲン化。
主要な生成物
酸化: キノリンN-オキシド誘導体の形成。
還元: 還元されたキノリンまたはチオフェン誘導体の形成。
置換: ハロゲン化されたキノリンまたはチオフェン誘導体の形成。
科学的研究の応用
5,7-ジメチル-3-チオフェン-3-イル-キノリンは、科学研究においてさまざまな用途を持っています。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗癌剤としての可能性が調査されています.
作用機序
5,7-ジメチル-3-チオフェン-3-イル-キノリンの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、特定の酵素や受容体の活性を阻害し、観察された生物学的効果をもたらす可能性があります。 この化合物の構造は、さまざまな生体分子と相互作用し、細胞プロセスやシグナル伝達経路を妨げる可能性があります .
6. 類似の化合物との比較
類似の化合物
2,5-ジメチルチオフェン: 類似の構造的特徴を持つチオフェン誘導体。
キノリン: キノリン部分の母体化合物。
チオフェン: チオフェン部分の母体化合物。
独自性
5,7-ジメチル-3-チオフェン-3-イル-キノリンは、キノリン環とチオフェン環の組み合わせによりユニークであり、独特の化学的および生物学的特性を与えています。 この二重の機能は、他の同様の化合物では一般的ではなく、研究開発の貴重なターゲットとなっています .
類似化合物との比較
Similar Compounds
2,5-Dimethylthiophene: A thiophene derivative with similar structural features.
Quinoline: The parent compound of the quinoline moiety.
Thiophene: The parent compound of the thiophene moiety.
Uniqueness
5,7-Dimethyl-3-thiophen-3-yl-quinoline is unique due to the combination of quinoline and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development .
特性
分子式 |
C15H13NS |
|---|---|
分子量 |
239.3 g/mol |
IUPAC名 |
5,7-dimethyl-3-thiophen-3-ylquinoline |
InChI |
InChI=1S/C15H13NS/c1-10-5-11(2)14-7-13(8-16-15(14)6-10)12-3-4-17-9-12/h3-9H,1-2H3 |
InChIキー |
YXZQRTLGEGYVTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=NC2=C1)C3=CSC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


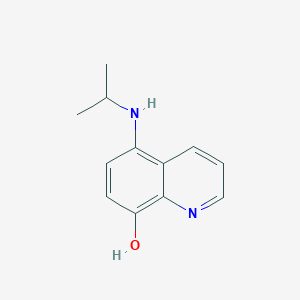



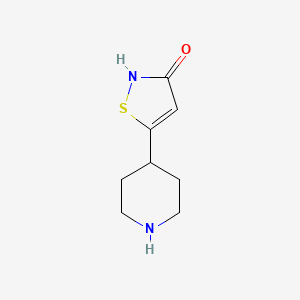
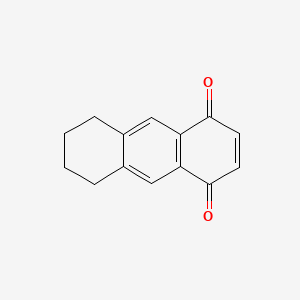

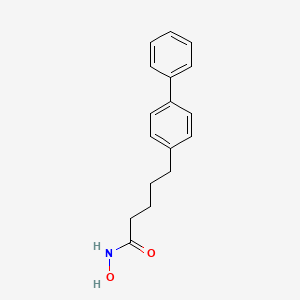
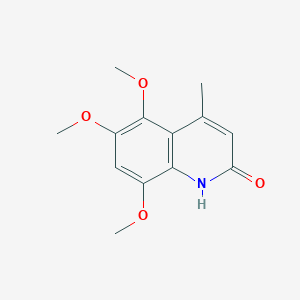


![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
